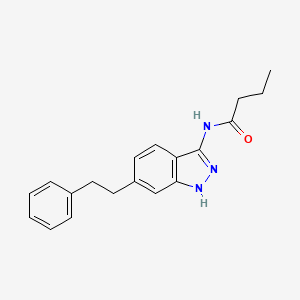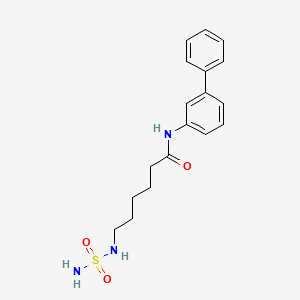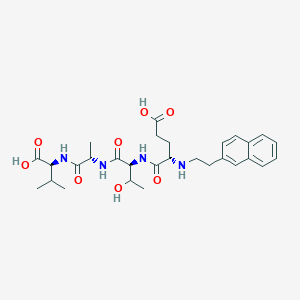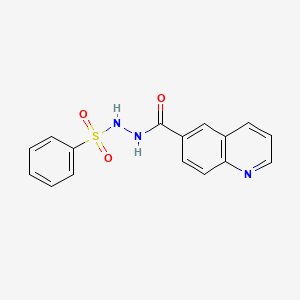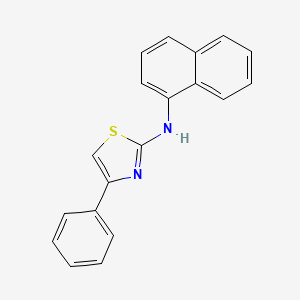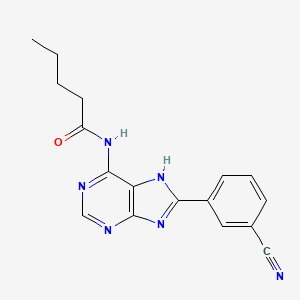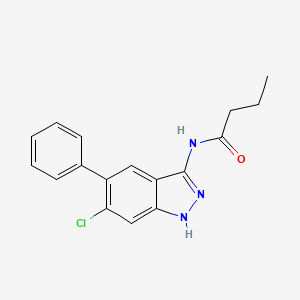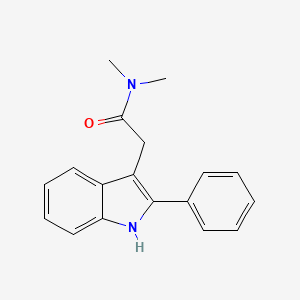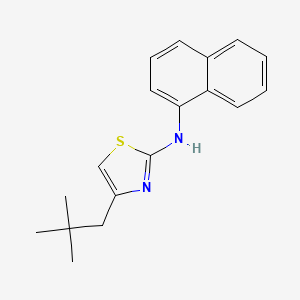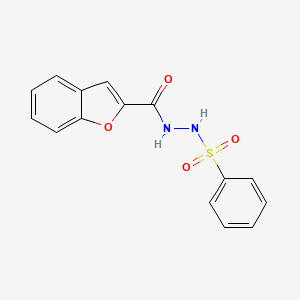
N''-(phenylsulfonyl)benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(phenylsulfonyl)benzofuran-2-carbohydrazide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The compound features a benzofuran ring system, which is a fused aromatic ring structure, and a phenylsulfonyl group attached to a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(phenylsulfonyl)benzofuran-2-carbohydrazide typically involves the reaction of benzofuran-2-carboxylic acid with phenylsulfonyl hydrazide under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbohydrazide linkage . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N’-(phenylsulfonyl)benzofuran-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N’-(phenylsulfonyl)benzofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide or thiol derivatives .
Scientific Research Applications
N’-(phenylsulfonyl)benzofuran-2-carbohydrazide has several scientific research applications:
Biology: The compound is studied for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(phenylsulfonyl)benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells . It may also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A precursor in the synthesis of N’-(phenylsulfonyl)benzofuran-2-carbohydrazide.
Phenylsulfonyl hydrazide: Another precursor used in the synthesis.
Benzofuran-2-carboxamide derivatives: Compounds with similar structures and biological activities.
Uniqueness
N’-(phenylsulfonyl)benzofuran-2-carbohydrazide is unique due to its specific combination of a benzofuran ring, phenylsulfonyl group, and carbohydrazide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H12N2O4S |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-1-benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C15H12N2O4S/c18-15(14-10-11-6-4-5-9-13(11)21-14)16-17-22(19,20)12-7-2-1-3-8-12/h1-10,17H,(H,16,18) |
InChI Key |
AMGAILKMHSFVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine](/img/structure/B10851189.png)
![N-(7-(2-Chlorophenyl)-6-(4-chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxyacetamide (enantiomeric mix)](/img/structure/B10851194.png)
